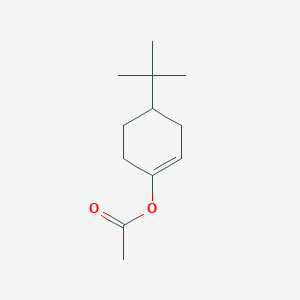
4-Tert-butylcyclohex-1-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 152326 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 152326 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
Industrial production of NSC 152326 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
NSC 152326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as halides, acids, and bases are used under varying conditions of temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
NSC 152326 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Employed in the study of cellular processes, enzyme interactions, and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of NSC 152326 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Interacting with Receptors: Modulating receptor function and influencing signal transduction pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles, leading to changes in cellular behavior.
類似化合物との比較
NSC 152326 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar biological activity but different structural features.
NSC 725776 (Indimitecan): Known for its anticancer properties and distinct mechanism of action.
NSC 724998 (Indotecan): Shares some functional similarities but differs in its pharmacokinetic profile.
特性
CAS番号 |
7360-39-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
(4-tert-butylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChIキー |
DZSCZHURQCICTK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CCC(CC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


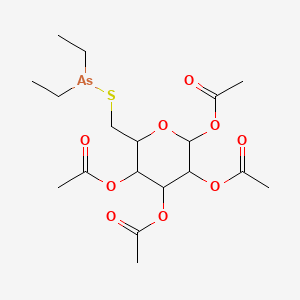

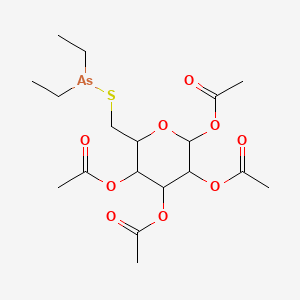


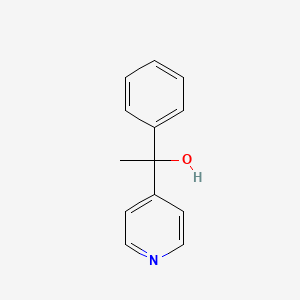

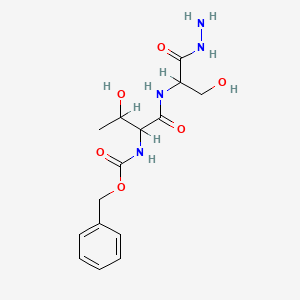
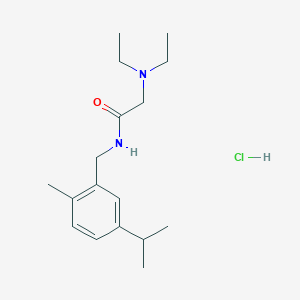
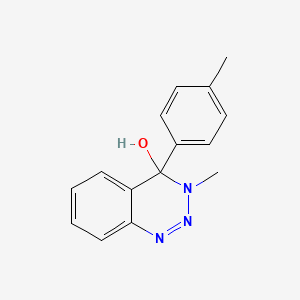
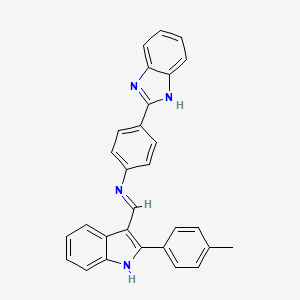
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

